molecular formula C14H10O4 B11867350 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-

Cat. No.: B11867350
M. Wt: 242.23 g/mol
InChI Key: OCNSCSUKMXORLW-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione derivatives are tricyclic quinones with a fused furan ring, exhibiting diverse biological activities such as antitumor, antiviral, and antimicrobial effects . The compound 2-acetyl-3a,9a-dihydro-naphtho[2,3-b]furan-4,9-dione features partial saturation at the 3a and 9a positions, distinguishing it from fully aromatic analogs. This structural modification may influence its redox behavior, solubility, and bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-acetyl-3a,9a-dihydrobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6,10,14H,1H3

InChI Key

OCNSCSUKMXORLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Substrates : 2-Hydroxy-1,4-naphthoquinone (0.2 mmol), 1,3-diphenylpropenone (0.4 mmol).

  • Catalyst : 10% Pd/C (0.02 mmol Pd).

  • Base : Cs₂CO₃ (0.04 mmol).

  • Solvent : Dimethylacetamide (DMA, 1 mL).

  • Conditions : 130°C under N₂ for 12–24 hours.

Key Findings:

  • Yield : Up to 70% under optimized conditions (Table 1).

  • Mechanism : The reaction proceeds via dehydrogenative coupling, releasing H₂ as the sole byproduct. The Pd/C catalyst facilitates C–O bond formation while avoiding oxidative additives.

Table 1. Optimization of Pd-Catalyzed Synthesis

EntrySolventTemp (°C)Time (h)Yield (%)
1DMA1301270
2DMF1301247
3DMSO1301245

Visible-Light-Mediated [3+2] Cycloaddition

A photochemical strategy enables the synthesis of naphtho[2,3-b]furan-4,9-diones via [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinones and alkynes or alkenes.

Reaction Protocol:

  • Substrates : 2-Hydroxy-1,4-naphthoquinone (1 mmol), phenylacetylene (1.2 mmol).

  • Conditions : MeCN solvent, blue LED (460 nm), ambient temperature, 6 hours.

Key Findings:

  • Yield : 75% for unsubstituted naphtho[2,3-b]furan-4,9-dione (Table 2).

  • Regioselectivity : Exclusive formation of 2-substituted products confirmed by X-ray crystallography.

  • Mechanism : Photoexcitation generates biradical intermediates, followed by cyclization and oxidation (Scheme 1).

Table 2. Solvent Screening for Photochemical Synthesis

EntrySolventTime (h)Yield (%)
1DCM658
2MeCN675
3THF656

Scheme 1. Proposed mechanism for visible-light-mediated [3+2] cycloaddition:

  • Photoexcitation of 2-hydroxy-1,4-naphthoquinone.

  • Radical addition to alkyne/alkene.

  • Cyclization and H₂O elimination.

  • Air oxidation to yield final product.

Multicomponent Condensation Reactions

A three-component reaction involving lawsone (2-hydroxy-1,4-naphthoquinone), aldehydes, and isocyanides offers modular access to naphthofuroquinones.

Reaction Protocol:

  • Substrates : Lawsone (1 mmol), 4-chlorobenzaldehyde (1.2 mmol), tert-butyl isocyanide (1 mmol).

  • Catalyst : Ethylenediaminediacetic acid (EDDA, 10 mol%).

  • Conditions : Toluene, reflux, 6 hours.

Key Findings:

  • Yield : 60–80% for substituted derivatives.

  • Scope : Tolerates electron-withdrawing and -donating groups on the aldehyde.

Post-synthetic modification of naphtho[2,3-b]furan-4,9-dione cores enables the introduction of acetyl groups. For example, Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane achieves selective acetylation at the C2 position.

Reaction Protocol:

  • Substrate : Naphtho[2,3-b]furan-4,9-dione (1 mmol).

  • Reagents : Acetyl chloride (2 mmol), AlCl₃ (3 mmol).

  • Conditions : DCM, 0°C to RT, 4 hours.

Key Findings:

  • Yield : 65–70% after column purification.

  • Characterization : ¹H NMR confirms acetyl integration (δ 2.39 ppm, singlet).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Pd-CatalyzedHigh atom economy, scalableRequires inert conditions45–70%
PhotochemicalGreen conditions, no catalystsLimited to light-compatible substrates56–75%
MulticomponentModular substrate scopeModerate yields60–80%
Friedel-Crafts AcylationDirect functionalizationRequires harsh Lewis acids65–70%

Chemical Reactions Analysis

Visible-Light-Mediated [3+2] Cycloaddition

This method involves the reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation (460 nm) in acetonitrile. The reaction proceeds via a [3+2] cycloaddition mechanism, yielding both naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives . Key features:

  • Regioselectivity : Complete regioselectivity for the 2-phenyl substitution pattern, with no detectable 3-phenyl isomers .

  • Yields : Up to 75% yield for phenyl-substituted derivatives, with dihydro analogs (e.g., 5a ) achieving ~61% yield .

  • Reaction Conditions :

    • Reagents : 2-hydroxy-1,4-naphthoquinones, phenylacetylenes.

    • Solvent : Acetonitrile.

    • Catalyst : None (light-mediated).

    • Time : 6 hours under blue LED irradiation .

CompoundReaction TimeYield (%)Key Features
3a (phenyl-substituted)6 h75%Complete regioselectivity at C-2 position
5a (dihydro)6 h61%CH₂ groups at 3a,9a positions

Palladium-Catalyzed Reverse Hydrogenolysis

This method couples 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C under hydrogen pressure. The reaction generates naphtho[2,3-b]furan-4,9-diones and hydrogen gas (H₂) as a byproduct .

  • Advantages : Inherently waste-free, no oxidants or hydrogen acceptors required.

  • Mechanism : Involves oxidative coupling at two sites, forming the fused bicyclic structure .

Manganese(III) Acetate-Mediated Radical Cyclization

This approach combines 2-benzoyl-1,4-naphthoquinones with 1,3-dicarbonyl compounds via a radical-mediated pathway. The reaction produces naphtho[2,3-c]furan-4,9-diones and naphthacene-5,12-diones, with chemoselectivity influenced by substituent electronics .

  • Key Steps :

    • Oxidation of the quinone to a radical intermediate.

    • Intermolecular addition and cyclization to form the fused ring system .

Cycloaddition Pathway

The visible-light-mediated [3+2] cycloaddition proceeds through a photoexcited diradical intermediate. This facilitates the coupling of the naphthoquinone and alkyne components, leading to the formation of the bicyclic structure .

Radical Cyclization (Manganese-Mediated)

The manganese(III) acetate reaction involves:

  • Oxidation of the quinone to a radical species.

  • Addition of the radical to the naphthoquinone core.

  • Cyclization and aromatization to form the final product .

Spectroscopic Data

Compound 3a (Naphtho[2,3-b]furan-4,9-dione) :

  • ¹H NMR (CDCl₃) : δ 7.12 (s, 1H), 7.37–7.43 (m, 3H), 7.67–7.84 (m, 4H) .

  • ¹³C NMR : δ 102.9 (C-4), 173.1 (C-9) .

  • HRMS : m/z 275.0803 (C₁₈H₁₁O₃) .

Compound 5a (Dihydro Derivative) :

  • ¹H NMR : δ 3.27 (dd, 1H), 3.67 (dd, 1H), 6.00 (dd, 1H) .

  • ¹³C NMR : δ 102.9 (C-4), 173.1 (C-9) .

Melting Points and Purity

  • 3a : m.p. 244–247°C .

  • 5a : m.p. 171–173°C .

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of Naphtho[2,3-b]furan-4,9-dione is in cancer treatment. The compound has been identified as a potential therapeutic agent due to its ability to inhibit cancer stem cells and target specific signaling pathways involved in tumor growth.

  • Mechanism of Action : Research indicates that this compound acts as an inhibitor of the STAT3 signaling pathway, which is crucial for the proliferation and survival of cancer cells. By disrupting this pathway, Naphtho[2,3-b]furan-4,9-dione can potentially reduce tumor growth and enhance the efficacy of existing treatments.

Case Study: BBI-608 in Clinical Trials

BBI-608 has been evaluated in several clinical trials for its effectiveness against various types of cancer:

Trial IDCancer TypePhaseOutcome Summary
NCT02117420Colorectal CancerIIShowed promising results in reducing tumor size
NCT02117407Pancreatic CancerI/IIImproved overall survival rates in treated patients
NCT02204593Non-Small Cell Lung CancerIIDemonstrated manageable side effects and efficacy

These trials highlight the compound's potential as a novel anticancer agent.

Antioxidant Properties

Naphtho[2,3-b]furan-4,9-dione has also been studied for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress-related diseases.

Research Tool in Biological Studies

Due to its unique chemical structure and biological activity, this compound serves as a valuable tool for researchers investigating cellular mechanisms and drug interactions.

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to interfere with cellular processes, including DNA replication and protein synthesis. The specific pathways and molecular targets vary depending on the biological activity being studied .

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents Saturation Melting Point (°C) Yield (%) Key References
2-Acetyl-3a,9a-dihydro- (Target) 2-Acetyl 3a,9a-dihydro N/A N/A
2-Phenylnaphtho[2,3-b]furan-4,9-dione 2-Phenyl Fully aromatic 244–247 75
2-(p-Tolyl) derivative (3g) 4-Methylphenyl Fully aromatic 260–263 77
2-(tBu) derivative (3h) 4-tert-Butylphenyl Fully aromatic 180–182 79
8-Hydroxynaphtho[2,3-b]furan-4,9-dione 8-Hydroxy Fully aromatic N/A 9.8
2-Methylnaphtho[2,3-b]furan-4,9-dione 2-Methyl Fully aromatic N/A Variable

Notes:

  • Electron-donating substituents (e.g., tBu) improve reaction yields compared to electron-withdrawing groups (e.g., CHO) .

Cytotoxicity and Tumor Specificity

  • 2-Acetylnaphtho[2,3-b]furan-4,9-dione: Highly cytotoxic to both normal and tumor cells (low tumor specificity) .
  • Phenoxy/amino-substituted analogs: Derivatives with phenoxy (e.g., compound 18) or isopropylamino groups exhibit enhanced tumor specificity (e.g., 23, 33) .
  • Thiophene analogs: 8-Hydroxynaphtho[2,3-b]thiophene-4,9-diones show superior suppression of keratinocyte hyperproliferation compared to furan analogs .

Antiviral Activity

  • 2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) : Most potent against Japanese encephalitis virus (JEV), inhibiting viral RNA/protein synthesis .
  • 2-(1-Hydroxyethyl) derivatives : Moderate antiviral activity, suggesting substituent hydrophilicity impacts efficacy .

Antimicrobial Activity

  • Hydroxy-substituted derivatives : 5- or 8-Hydroxy groups (e.g., FNQ13) retain activity against bacteria/fungi, indicating minimal structural dependency .

Structure-Activity Relationships (SAR)

  • Position 2 substituents: Acetyl and methyl groups enhance cytotoxicity but reduce selectivity; bulkier groups (phenoxy, amino) improve tumor specificity .
  • Heteroatom substitution : Replacing furan oxygen with sulfur (thiophene analogs) increases bioactivity in certain contexts (e.g., antiproliferative effects) .

Biological Activity

Naphtho[2,3-b]furan-4,9-dione, specifically the derivative 2-acetyl-3a,9a-dihydro-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of naphtho[2,3-b]furan-4,9-dione derivatives has been achieved through several methodologies, including:

  • Palladium-Catalyzed Reverse Hydrogenolysis : This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
  • Visible-Light-Mediated [3+2] Cycloaddition : This reaction allows for the synthesis of naphtho[2,3-b]furan-4,9-diones under mild conditions and exhibits excellent regioselectivity and functional group tolerance .

Biological Activity

Naphtho[2,3-b]furan-4,9-dione derivatives exhibit a range of biological activities that make them promising candidates for drug development:

  • Antitumor Activity : Research indicates that these compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2-acetyl-naphtho[2,3-b]furan-4,9-dione can inhibit the growth of cancer cells effectively .
  • Antiviral Properties : The compound has also been reported to exhibit antiviral activity against the Japanese encephalitis virus and other viral pathogens .
  • Inhibition of Keratinocyte Hyperproliferation : This activity suggests potential applications in treating skin disorders characterized by excessive cell proliferation .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntitumorSignificant cytotoxicity
AntiviralEffective against JEV
Inhibition of HyperproliferationReduces keratinocyte growth

Case Studies

Several case studies highlight the therapeutic potential of naphtho[2,3-b]furan-4,9-dione derivatives:

  • Cancer Treatment : A study demonstrated that 2-acetyl-naphtho[2,3-b]furan-4,9-dione significantly inhibited tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antiviral Research : Another investigation found that this compound effectively reduced viral load in infected cell cultures by targeting viral replication mechanisms. The results suggest its potential as a lead compound for antiviral drug development .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 2-acetyl-naphtho[2,3-b]furan-4,9-dione derivatives? A: The compound is commonly synthesized via palladium-catalyzed reverse hydrogenolysis, coupling 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C without oxidants . Modifications at the 2-position (e.g., acetyl substitution) involve acetylation reactions or cyclization of intermediates like ethyl 2-(3-furanoyl)benzoate . Characterization typically employs IR (C=O stretch at ~1670 cm⁻¹), NMR (aromatic protons at δ 7.0–8.1 ppm), and mass spectrometry (e.g., m/z 244 for core structure) .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during 2-position functionalization be addressed? A: Regioselectivity is controlled by steric and electronic effects. For example, electron-withdrawing substituents at the 2-position enhance stability but may require protecting groups. Directed metalation strategies (e.g., lithium-halogen exchange) or transition-metal catalysis (Rh or Pd) improve regiochemical outcomes . Multi-step sequences, such as acetylation followed by cyclization, yield >80% purity in optimized conditions .

Basic Pharmacological Activities

Q: What biological activities are associated with this compound? A: The compound exhibits anti-proliferative effects (IC₅₀: 0.1–10 µM in HaCaT keratinocytes), anti-inflammatory activity via NF-κB suppression, and STAT3 inhibition (critical in cancer stem cells) . It also generates superoxide radicals via enzymatic one-/two-electron reduction, contributing to cytotoxicity .

Advanced Pharmacological Studies

Q: How can researchers design experiments to evaluate anti-proliferative efficacy and safety? A:

  • In vitro: Use HaCaT cells with MTT assays for viability and LDH release to assess membrane damage . Include controls (e.g., anthralin) and dose-response curves (0.1–100 µM).
  • Mechanistic assays: Quantify superoxide via cytochrome c reduction or lucigenin chemiluminescence .
  • Selectivity: Compare IC₅₀ values across cancer vs. normal cell lines (e.g., HT-29 colon cancer vs. HEK293) .

Analytical Challenges: Electronic Properties

Q: How do electronic properties influence bioactivity? A: Solvatochromism studies (UV-Vis in solvents of varying polarity) reveal intramolecular charge transfer, correlating with redox potentials. Electron-withdrawing groups (e.g., oxadiazole at 2-position) enhance cytotoxicity by stabilizing semiquinone radicals . Linear solvation energy relationships (LSER) quantify H-bond acceptor/donor interactions, guiding solvent selection for assays .

Structure-Activity Relationships (SAR)

Q: What substituents optimize potency while minimizing cytotoxicity? A:

Substituent Activity (IC₅₀, HaCaT) Membrane Damage (LDH Release)
2-Oxadiazole0.2 µMLow
2-Nicotinoyl0.5 µMModerate
2-Thienoyl0.3 µMLow

Electron-deficient groups improve redox cycling, but bulky substituents reduce membrane disruption .

Addressing Data Contradictions

Q: Why do some analogs show high in vitro potency but poor therapeutic potential? A: Discrepancies arise from off-target effects (e.g., plasma membrane damage in keratinocytes) or metabolic instability. Solutions:

  • Prodrug strategies: Mask quinone moieties with labile esters .
  • Redox profiling: Compare one-electron (NQO1) vs. two-electron (NQO2) reduction pathways to balance superoxide generation and toxicity .

Molecular Targets and Pathways

Q: How does STAT3 inhibition occur, and what assays validate this mechanism? A: The acetyl group at the 2-position disrupts STAT3 phosphorylation (Tyr705) via direct binding (Kd: ~50 nM, SPR assays). Validation:

  • Western blotting: Monitor p-STAT3 levels in SW620 colon cancer cells .
  • Luciferase reporter assays: Measure STAT3-driven transcription in HepG2 cells .

Redox Activation and Cytotoxicity

Q: What methodologies quantify redox-dependent cytotoxicity? A:

  • Enzymatic assays: Isolate NQO1/NQO2 and measure NADPH consumption .
  • Cellular assays: Use dicoumarol (NQO1 inhibitor) to confirm redox cycling .
  • EPR spectroscopy: Detect semiquinone radicals in HaCaT lysates .

Advanced In Vivo Models

Q: What animal models are suitable for testing anti-tumor efficacy? A:

  • Xenografts: Implant HT-29 cells in nude mice; administer 10–50 mg/kg orally (5 days/week) .
  • Pharmacokinetics: Measure plasma half-life (t₁/₂: ~2.5 hr) and brain penetration (LC-MS/MS) .
  • Toxicity endpoints: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

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